(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a chiral secondary alcohol featuring a 3,5-bis(trifluoromethyl)phenyl substituent. It exists as a single enantiomer with the (S) configuration at the chiral center. This compound is a valuable chiral building block in synthesizing various pharmaceuticals, including Aprepitant [, , , , ].
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine compound notable for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring. This compound is of significant interest in medicinal chemistry and pharmaceutical applications due to its potential as an intermediate in the synthesis of various biologically active molecules, including antiemetic agents like aprepitant. Its chemical identity is defined by the International Union of Pure and Applied Chemistry name: (1S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine hydrochloride, with a CAS number of 216002-19-6.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem. It is classified under the category of chiral amines, which are important in asymmetric synthesis and pharmaceutical development. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity, making it a subject of interest in drug design.
The synthesis of (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This reaction can be catalyzed by specific microorganisms, such as Leifsonia xyli, utilizing isopropanol as a co-substrate for cofactor recycling. This biocatalytic approach not only provides high enantioselectivity but also minimizes the use of harsh chemical reagents.
The reaction conditions for the synthesis generally include:
The molecular formula for (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine hydrochloride is C11H12F6N·HCl. The structural representation can be visualized through its SMILES notation: C[C@@H](c1cc(cc(c1)C(F)(F)F)C(F)(F)F)N.Cl
.
Key structural data includes:
(S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine hydrochloride can participate in various chemical reactions typical for amines, including:
The reactions are typically carried out under controlled conditions to ensure selectivity and yield. For example, N-alkylation often requires the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine.
The mechanism by which (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine hydrochloride exerts its biological effects involves its role as a chiral intermediate in drug synthesis. Specifically, it has been identified as a precursor in the asymmetric reduction processes that lead to biologically active compounds.
Research indicates that this compound may interact with specific biological targets, influencing pathways related to neurotransmitter modulation. For instance, it has been noted that derivatives of this compound can inhibit steroid 5α-reductase type 1, which is implicated in androgen metabolism.
Relevant data includes:
(S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine hydrochloride has several scientific applications:
This comprehensive analysis highlights the significance of (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine hydrochloride within chemical research and its potential applications in pharmaceutical sciences.
Chiral amines serve as indispensable building blocks in active pharmaceutical ingredients (APIs), agrochemicals, and bioactive natural products due to their ability to impart stereoselective interactions with biological targets. The asymmetric carbon adjacent to the amino group in compounds like (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine creates enantiomerically distinct pharmacophores that exhibit critically different binding affinities to enzymes, receptors, and ion channels. This stereochemical precision is exemplified by the compound’s role as a key intermediate for selective tetrodotoxin-sensitive blockers used in pain management therapeutics [1]. The pharmacological superiority of chiral amines over their racemic counterparts stems from the stringent enantioselectivity of biological systems, where only one enantiomer typically exhibits the desired therapeutic effect while the other may be inactive or provoke adverse reactions. This fundamental principle underpins the intense research focus on asymmetric synthesis methodologies for chiral amine production [1] [5].
Table 1: Key Properties of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride
Property | Value | Source |
---|---|---|
CAS Registry Number | 216002-19-6 | [2] [3] [9] |
Molecular Formula | C₁₀H₁₀ClF₆N | [2] [7] |
Molecular Weight | 293.64 g/mol | [3] [9] |
Stereochemistry | (S)-enantiomer | [3] [8] |
Salt Form | Hydrochloride | [3] [4] |
Purity Specifications | 95-98% (typical commercial grade) | [3] [9] |
Storage Conditions | Sealed, dry, room temperature | [3] [4] |
The strategic incorporation of trifluoromethyl (-CF₃) groups at the 3,5-positions of the phenyl ring in this chiral amine profoundly enhances its pharmaceutical utility. These strongly electron-withdrawing substituents significantly increase the compound's lipophilicity (log P), thereby improving membrane permeability and bioavailability—critical factors for central nervous system (CNS)-targeted therapeutics like pain management agents. Simultaneously, the -CF₃ groups confer metabolic stability by resisting oxidative degradation pathways that commonly affect non-fluorinated aromatic systems, extending the plasma half-life of resultant drug candidates [4]. The steric bulk and electrostatic profile of the -CF₃ moieties further enable precise molecular recognition events, as evidenced by the compound's application in neurokinin-1 (NK1) receptor antagonists for migraine prophylaxis [4] [9]. This dual modulation of pharmacokinetic and pharmacodynamic properties exemplifies the transformative impact of fluorine in rational drug design.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7